molecular formula C12H20N4O2 B2853672 tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1245558-98-8

tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No. B2853672
M. Wt: 252.318
InChI Key: VFCHUPNQALDOKY-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate (TBAP) is an organic compound containing both an amino group and a carboxylic acid group. It is a versatile building block in organic synthesis, and has been widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials. TBAP has been studied extensively in the scientific literature, and its properties and applications have been extensively explored.

Scientific Research Applications

Reactivity of Pyrazolo[4,3-c]pyridine Derivatives

The synthesis of pyrazolo[4,3-c]pyridine derivatives, closely related to tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate, involves various chemical reactions that yield biologically active compounds. For example, the reactivity of certain derivatives under the action of various agents has been studied, showing that acylation of the amino group occurs with the formation of corresponding amides when reacted with carboxylic acids chlorides in the presence of triethylamine. These amides are white crystalline substances melting with decomposition, and their composition and structure were established using elemental analysis, UV, IR, NMR, and mass spectra (Mironovich & Shcherbinin, 2014).

Multigram Synthesis

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

A related study demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by a reaction with alkyl hydrazines to produce mixtures of isomeric pyrazoles. These were separated to yield the target fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

properties

IUPAC Name

tert-butyl 3-amino-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)15(4)14-9/h5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCHUPNQALDOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

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